Cas no 1359215-27-2 (2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
![2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure](https://ja.kuujia.com/scimg/cas/1359215-27-2x500.png)
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 化学的及び物理的性質
名前と識別子
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- 2-(3-chloro-4-ethoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-(4-chlorobenzyl)-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- STL185201
- 2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
- Pyrazolo[1,5-a]pyrazin-4(5H)-one, 2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-
- 2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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- インチ: 1S/C21H17Cl2N3O2/c1-2-28-20-8-5-15(11-17(20)23)18-12-19-21(27)25(9-10-26(19)24-18)13-14-3-6-16(22)7-4-14/h3-12H,2,13H2,1H3
- InChIKey: ZKXDYFNPAFZQBI-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C=C2C(N(C=CN2N=1)CC1C=CC(=CC=1)Cl)=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 582
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 47.4
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-3498-1mg |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-10mg |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-5μmol |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-10μmol |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-5mg |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-4mg |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-15mg |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-20mg |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-3mg |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3498-20μmol |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
1359215-27-2 | 20μmol |
$79.0 | 2023-09-10 |
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 関連文献
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1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-oneに関する追加情報
Introduction to 2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1359215-27-2)
2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a highly sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazinone class, a scaffold that has been extensively studied for its potential in drug discovery. The presence of multiple aromatic rings substituted with chloro and ethoxy groups, along with a dimethylbenzyl moiety at the 5-position, contributes to its complex pharmacophoric properties.
The CAS No. 1359215-27-2 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and study in both academic and industrial research settings. The structural complexity of this molecule makes it a subject of interest for designing novel therapeutic agents targeting various diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with higher accuracy. The 3-chloro-4-ethoxyphenyl substituent at the 2-position is particularly noteworthy, as it has been shown to modulate electronic properties and enhance binding affinity in several drug-like molecules. Similarly, the (4-chlorophenyl)methyl group at the 5-position introduces steric hindrance and lipophilicity, which are critical factors in drug design.
In the context of modern drug development, this compound has been explored for its potential as an intermediate in synthesizing more complex molecules. The pyrazolo[1,5-a]pyrazinone core is a privileged scaffold that has been associated with various pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities. Researchers have leveraged this scaffold to develop molecules that exhibit improved pharmacokinetic profiles and reduced toxicity.
One of the most compelling aspects of 2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is its versatility in chemical modification. The presence of multiple reactive sites allows for the introduction of additional functional groups or modifications, enabling the synthesis of derivatives with tailored biological activities. This flexibility is particularly valuable in medicinal chemistry, where optimizing a molecule's properties often requires iterative modifications.
The (4-chlorophenyl)methyl group at the 5-position is particularly interesting from a synthetic perspective. It not only contributes to the molecule's lipophilicity but also provides a site for further functionalization. For instance, introducing nitrogen-containing heterocycles or other bioisosteric groups at this position could lead to novel compounds with enhanced binding affinity or selectivity.
Recent studies have highlighted the importance of understanding the conformational dynamics of such complex molecules. Advanced spectroscopic techniques and NMR studies have provided insights into how different substituents influence the overall shape and flexibility of 2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, which is crucial for predicting its behavior in biological systems.
The pharmaceutical industry has shown particular interest in heterocyclic compounds due to their diverse biological activities and synthetic accessibility. Pyrazolo[1,5-a]pyrazinones are no exception and have been reported in numerous patents and scientific publications as lead compounds for drug discovery programs. The structural features of this compound make it an attractive candidate for further exploration as a potential therapeutic agent.
In conclusion,2-(3-chloro-4-ethoxyphenyl)-5-[(4-chlorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS No. 1359215-27-2) represents a significant advancement in medicinal chemistry. Its unique structural attributes and promising biological profile make it a valuable asset in ongoing research efforts aimed at developing novel therapeutic agents. As computational methods continue to improve and synthetic techniques evolve, compounds like this one are poised to play a pivotal role in future drug development pipelines.
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